2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid
Overview
Description
2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H10F2O2S. It is characterized by the presence of a sulfanyl group attached to a phenylacetic acid backbone, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring.
Preparation Methods
The synthesis of 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorothiophenol and phenylacetic acid.
Reaction Conditions: The reaction involves the formation of a sulfanyl linkage between the 2,4-difluorophenyl group and the phenylacetic acid. This can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including the use of catalysts and specific solvents to enhance yield and purity.
Chemical Reactions Analysis
2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl and fluorine groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.
Comparison with Similar Compounds
2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid can be compared with similar compounds such as:
2-[(2,4-Dichlorophenyl)sulfanyl]-2-phenylacetic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylpropanoic acid: A similar compound with a propanoic acid backbone, which may exhibit different biological activities.
2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylbutanoic acid: Another analog with a butanoic acid backbone, used for comparison in biological and chemical studies.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfanyl-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2S/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDAIOQKIUPXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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